molecular formula C8H8N2O2 B2382724 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one CAS No. 1378683-92-1

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one

货号: B2382724
CAS 编号: 1378683-92-1
分子量: 164.164
InChI 键: AINRWJHBDLUXCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both hydroxyl and carbonyl functional groups in this compound makes it an interesting subject for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

化学反应分析

Types of Reactions

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoxaline derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 3,4-dihydro-6-hydroxyquinoxalin-2(1H)-one derivatives as promising anticancer agents. A series of synthesized compounds based on this scaffold demonstrated significant antiproliferative activity against human cancer cell lines, such as HCT-116 and MCF-7. For instance, compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong cytotoxic effects against these cancer cells . The structural modifications of the quinoxaline derivatives were shown to influence their biological activity, suggesting a specific interaction with cancer targets.

Role in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various therapeutic agents. Notably, it is involved in the preparation of cilostazol, a drug used to treat intermittent claudication. The compound's synthesis process has been optimized for high yield and purity, facilitating its use in subsequent reactions without the need for extensive purification .

C–H Functionalization

The compound is also utilized in direct C–H functionalization reactions, which are pivotal in modern synthetic organic chemistry. Recent advancements have demonstrated that heterogeneous catalytic systems can effectively promote these reactions using this compound derivatives as substrates . This approach allows for the selective modification of the quinoxaline structure under mild conditions and with good yields.

Photocatalytic Reactions

In photocatalytic applications, derivatives of this compound have been employed to generate various functionalized products under visible light irradiation. The use of advanced photocatalysts has shown promising results in achieving high selectivity and yield while maintaining the stability of the catalyst over multiple reaction cycles .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against HCT-116 and MCF-7
Drug SynthesisIntermediate for cilostazol; optimized synthesis
C–H FunctionalizationEffective in heterogeneous catalytic reactions
Photocatalytic ReactionsHigh selectivity and yield under visible light

Case Study 1: Anticancer Activity Assessment

A study synthesized a range of derivatives from this compound and evaluated their antiproliferative effects on cancer cell lines. The results indicated that structural modifications could significantly enhance anticancer properties, leading to further exploration of these compounds as potential therapeutic agents.

Case Study 2: Cilostazol Synthesis Optimization

Research focused on improving the synthesis process for cilostazol using this compound as an intermediate. The findings revealed that specific reaction conditions could maximize yield and purity, thereby streamlining drug production processes.

作用机制

The mechanism of action of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carbonyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

相似化合物的比较

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    6-Hydroxyquinoxaline: A hydroxylated derivative of quinoxaline.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline.

Uniqueness

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical reactivity and biological activity

生物活性

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one (CAS No. 1378683-92-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit anticonvulsant properties, making them potential candidates for epilepsy treatment.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : It has been suggested that this compound can protect neuronal cells from oxidative stress and apoptosis.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to its anticonvulsant effects.
  • Modulation of Receptors : It may interact with GABAergic and glutamatergic receptors, influencing synaptic transmission and neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantSignificant reduction in seizure frequency in animal models
AntimicrobialInhibition of bacterial growth in vitro
NeuroprotectiveReduction in neuronal cell death under oxidative stress conditions

Case Study: Anticonvulsant Activity

In a study conducted on animal models, this compound was administered to evaluate its anticonvulsant effects. The results indicated a notable decrease in seizure frequency and duration compared to control groups. The mechanism was hypothesized to involve enhanced GABAergic activity and decreased glutamate release.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoxaline derivatives:

Compound NameBiological ActivityReference
QuinoxalineAntimicrobial and anticancer
2-(4-Methylphenyl)quinoxalineAnticonvulsant
6-HydroxyquinoxalineNeuroprotective

These comparisons highlight the unique properties of this compound while also situating it within the broader context of quinoxaline research.

属性

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-3,9,11H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINRWJHBDLUXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378683-92-1
Record name 6-hydroxy-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。